2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin core fused with a 4-ethylphenyl group at position 2 and an N-(3-fluorophenyl)acetamide moiety at position 3. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX being widely used for refinement .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-10,13,18-19,25H,2,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSTIVUQJUHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Pyrazolo[1,5-d][1,2,4]triazin
- Key Features : A fused triazin ring system offering three nitrogen atoms, enabling diverse hydrogen-bonding interactions.
Compound (Example 83) : Pyrazolo[3,4-d]pyrimidin
- Key Features: A pyrimidine-fused pyrazole core, providing two nitrogen atoms in the pyrimidine ring.
Compound : 4,5-Dihydro-1H-pyrazole
- Key Features: A non-fused pyrazole ring with a carbothioamide group. The lack of fusion reduces rigidity, possibly decreasing binding affinity compared to fused systems .
Compounds : Triazol-3-yl derivatives
- Key Features : 1,2,4-Triazole cores with sulfur or oxygen linkages. These systems are smaller and less aromatic, limiting π-π interactions but enhancing metabolic stability .
Substituent Analysis
Key Observations :
Research Implications
- Bioactivity : Fluorine substituents (common across all compounds) enhance metabolic stability and electronegativity, critical for kinase inhibition or receptor binding.
- Structural Rigidity : The pyrazolo-triazin core’s fused system may improve target selectivity over less rigid analogs (e.g., ’s dihydropyrazole).
- Future Directions : Comparative studies on solubility, permeability, and in vitro activity are needed to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
